N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide
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Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide is a useful research compound. Its molecular formula is C18H20N4O3 and its molecular weight is 340.383. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactions and Synthesis
Chemical Modification and Synthesis : A study by Ledenyova et al. (2018) explored the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, which involves ANRORC rearrangement and N-formylation, leading to the formation of specific formamides. This process highlights the potential of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide in chemical synthesis and modifications (Ledenyova et al., 2018).
Synthesis of Pyrazolopyrimidines Derivatives : Rahmouni et al. (2016) discussed the synthesis of novel pyrazolopyrimidines derivatives, which are significant due to their potential anticancer and anti-5-lipoxygenase properties. This study signifies the role of pyrazole derivatives, such as N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide, in developing new pharmaceutical compounds (Rahmouni et al., 2016).
Biological and Pharmacological Potential
Study of Heterocycles in Medicine and Pharmacy : Fedotov et al. (2022) highlighted the strategic role of pyrazole and 1,2,4-triazole derivatives in medicine and pharmacy, underlining their significant pharmacological potential. This study underscores the importance of chemical compounds like N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide in pharmaceutical research (Fedotov et al., 2022).
Discovery of Antidepressants from Novel 5-HT3 Receptor Antagonists : Mahesh et al. (2011) discussed the design of a series of 3-ethoxyquinoxalin-2-carboxamides as potential 5-HT3 receptor antagonists, which exhibited antidepressant-like activity. This research indicates the potential of related compounds, like N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide, in the development of new antidepressant drugs (Mahesh et al., 2011).
properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-12-10-13(2)22(21-12)9-8-19-17(23)18-20-11-16(25-18)14-4-6-15(24-3)7-5-14/h4-7,10-11H,8-9H2,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKLLSXFDUARJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=NC=C(O2)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide |
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